![molecular formula C26H34O6 B14741028 Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate CAS No. 6325-61-7](/img/structure/B14741028.png)
Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure, which includes a hexane backbone linked to benzene rings through ether linkages, and ester functional groups at both ends.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate typically involves a multi-step process. One common method includes the reaction of hexane-3,4-diol with 4-bromophenol to form the intermediate 3,4-bis(4-hydroxyphenyl)hexane. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetic acid.
Reduction: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites, which can then interact with biological pathways to exert their effects. The benzene rings and ether linkages contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,2’-[1,1’-biphenyl-4,4’-diylbis(azanediyl)]diacetate: Similar structure but with nitrogen atoms replacing the oxygen atoms in the ether linkages.
Diethyl 2,2’-[hexane-3,4-diylbis(phenyl)]diacetate: Lacks the ether linkages, resulting in different chemical properties.
Propiedades
Número CAS |
6325-61-7 |
|---|---|
Fórmula molecular |
C26H34O6 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
ethyl 2-[4-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hexan-3-yl]phenoxy]acetate |
InChI |
InChI=1S/C26H34O6/c1-5-23(19-9-13-21(14-10-19)31-17-25(27)29-7-3)24(6-2)20-11-15-22(16-12-20)32-18-26(28)30-8-4/h9-16,23-24H,5-8,17-18H2,1-4H3 |
Clave InChI |
SBZLDGZXZCEWMB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OCC(=O)OCC)C(CC)C2=CC=C(C=C2)OCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


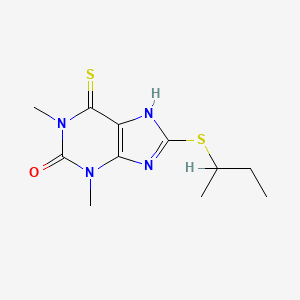

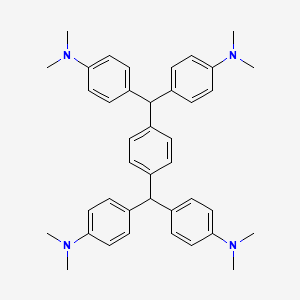


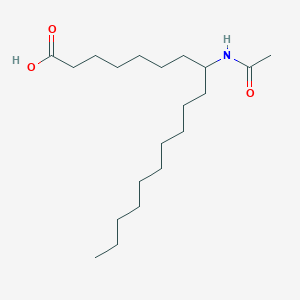
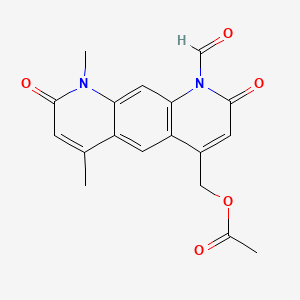
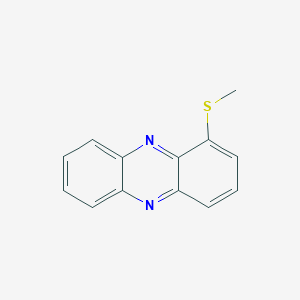
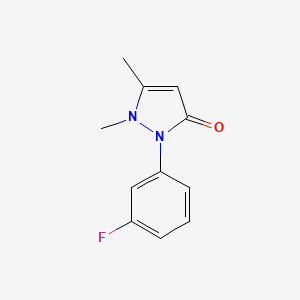
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)

![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

